A Comprehensive Technical Guide to 2,4-Di-tert-butyl-5-nitrophenol: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2,4-Di-tert-butyl-5-nitrophenol: Properties, Synthesis, and Applications
This technical guide provides an in-depth analysis of 2,4-Di-tert-butyl-5-nitrophenol, a significant chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical and physical characteristics, synthesis methodologies, and key applications.
Core Chemical Identity and Structure
2,4-Di-tert-butyl-5-nitrophenol is a substituted phenol characterized by the presence of two bulky tert-butyl groups and a nitro group on the aromatic ring. This unique substitution pattern imparts specific chemical properties and reactivity to the molecule.
The chemical structure of 2,4-Di-tert-butyl-5-nitrophenol is depicted below:
Caption: Chemical structure of 2,4-Di-tert-butyl-5-nitrophenol.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 2,4-Di-tert-butyl-5-nitrophenol[1][2] |
| CAS Number | 873055-57-3[1][3][4][5] |
| Molecular Formula | C₁₄H₂₁NO₃[1][2][3][5] |
| Synonyms | 2,4-ditert-butyl-5-nitrophenol, Phenol, 2,4-bis(1,1-dimethylethyl)-5-nitro-, Ivacaftor Impurity 3[1] |
Physicochemical Properties
The physical and chemical properties of 2,4-Di-tert-butyl-5-nitrophenol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value/Description |
| Molecular Weight | 251.32 g/mol [1][5] |
| Appearance | Yellow to orange crystalline solid or powder[5] |
| Melting Point | Approximately 90–92 °C[5] |
| Boiling Point | Not well-documented; likely decomposes before boiling[5] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; low solubility in water[5] |
| Chemical Stability | Stable under normal conditions, but may decompose at high temperatures[5] |
| Acidity | Weakly acidic due to the phenolic hydroxyl group[5] |
Synthesis and Manufacturing
The synthesis of 2,4-Di-tert-butyl-5-nitrophenol is a critical process, often serving as a key step in the production of more complex molecules. A common laboratory-scale synthesis involves the nitration of 2,4-di-tert-butylphenol.
Synthetic Pathway Overview
The primary route to 2,4-Di-tert-butyl-5-nitrophenol involves the direct nitration of 2,4-di-tert-butylphenol. However, this reaction can present challenges in terms of selectivity, potentially leading to the formation of other nitrated isomers.[6] Careful control of reaction conditions is paramount to maximize the yield of the desired product. An alternative approach involves the protection of the hydroxyl group before nitration, followed by deprotection.[6]
Caption: A simplified workflow for the synthesis of 2,4-Di-tert-butyl-5-nitrophenol.
Detailed Experimental Protocol: Nitration of 2,4-Di-tert-butylphenol
This protocol describes a representative method for the synthesis of 2,4-Di-tert-butyl-5-nitrophenol.
Materials:
-
2,4-Di-tert-butylphenol
-
Concentrated nitric acid
-
Acetic acid
-
Toluene
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
In a well-ventilated fume hood, dissolve 2,4-di-tert-butylphenol in acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath to 10 °C.
-
Slowly add concentrated nitric acid dropwise to the stirred solution over a period of 5 minutes, ensuring the temperature remains at 10 °C.[7]
-
After the addition is complete, pour the reaction mixture into water.
-
Extract the aqueous mixture with toluene multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield pure 2,4-di-tert-butyl-5-nitrophenol as a yellow crystalline solid.[7]
Note: This reaction requires careful temperature control to minimize the formation of undesired side products.[7]
Applications in Research and Industry
2,4-Di-tert-butyl-5-nitrophenol serves as a valuable building block and intermediate in several areas of chemical science and industry.
Intermediate in Pharmaceutical Synthesis
A primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a precursor to 5-Amino-2,4-di-tert-butylphenol, which is a crucial component in the synthesis of Ivacaftor.[6][8] Ivacaftor is a drug used to treat cystic fibrosis.[9] The purity and quality of 2,4-Di-tert-butyl-5-nitrophenol are therefore critical for the efficacy and safety of the final drug product. It is also used as a reference standard for analytical method development and validation in the pharmaceutical industry.[3]
Antioxidant Additive
The phenolic structure of 2,4-Di-tert-butyl-5-nitrophenol suggests its potential as an antioxidant. It finds application as an additive in fuels, lubricants, and polymers to prevent oxidative degradation.[5] The bulky tert-butyl groups can sterically hinder the approach of radical species to the phenolic hydroxyl group, enhancing its antioxidant activity.
Reactivity and Chemical Behavior
The chemical reactivity of 2,4-Di-tert-butyl-5-nitrophenol is governed by its functional groups: the phenolic hydroxyl group, the nitro group, and the aromatic ring.
-
Phenolic Hydroxyl Group: This group is weakly acidic and can undergo reactions typical of phenols, such as ether and ester formation.[5]
-
Nitro Group: The nitro group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, as seen in the synthesis of 5-Amino-2,4-di-tert-butylphenol.[8]
-
Aromatic Ring: The bulky tert-butyl groups provide steric hindrance, which can influence the regioselectivity of reactions on the aromatic ring.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 2,4-Di-tert-butyl-5-nitrophenol.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Recommended storage temperature is 2-8°C.[4]
Conclusion
2,4-Di-tert-butyl-5-nitrophenol is a chemical compound with significant utility, particularly as an intermediate in the pharmaceutical industry and as an antioxidant. Its synthesis requires careful control to achieve high purity and yield. A thorough understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe application in research and industrial settings.
References
- ChemicalBook. (n.d.). 5-AMino-2,4-di-tert-butylphenol synthesis.
- Aquigen Bio Sciences. (n.d.). 2,4-Di-Tert-Butyl-5-Nitrophenol | CAS No: 873055-57-3.
- PubChem. (n.d.). 2,4-Di-tert-butyl-5-nitrophenol | C14H21NO3 | CID 44176225.
- Sigma-Aldrich. (n.d.). 2,4-Di-tert-butyl-5-nitrophenol | 873055-57-3.
- Pharmace Research Laboratory. (n.d.). 2,4-Di-Tert-Butyl-5-Nitrophenol.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Palkem India. (n.d.). CAS 873055-57-3 2,4-di-tert-butyl-5-nitrophenol supplier.
- Exclusive Chemistry Ltd. (2024, April 29). 2,4-di-tert-Butyl-5-nitrophenol supplier - CAS 873055-57-3.
- Google Patents. (n.d.). CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols.
- Pharmaffiliates. (n.d.). CAS No : 873055-57-3 | Product Name : 2,4-di-tert-butyl-5-nitrophenol.
- Wiley-VCH. (2006). Supporting Information.
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